molecular formula C13H17N3O5S B2801815 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 946201-24-7

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2801815
CAS No.: 946201-24-7
M. Wt: 327.36
InChI Key: BDHYLPPJIIWKHP-UHFFFAOYSA-N
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Description

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide is a piperidine derivative featuring a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety and a carboxamide substituent at the 4-position of the piperidine ring (Figure 1). The carboxamide group at position 4 may facilitate hydrogen bonding interactions, a critical feature in drug-receptor interactions.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYLPPJIIWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group at the desired position.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic substitution and coupling reactions due to its electron-withdrawing nature.

Key Reactions

Reaction TypeReagents/ConditionsProducts/OutcomesSources
Nucleophilic substitution Amines (e.g., aryl/alkyl amines) in basic media (K₂CO₃, DMF)Substitution at the sulfonyl sulfur, forming secondary sulfonamides
Reductive desulfonylation Zn/HCl or LiAlH₄Cleavage of the sulfonyl group to yield piperidine derivatives

Nitro Group Transformations

The 5-nitro substituent undergoes reduction and electrophilic aromatic substitution.

Key Reactions

Reaction TypeReagents/ConditionsProducts/OutcomesSources
Catalytic hydrogenation H₂/Pd-C in ethanolReduction to amine (–NH₂)
Electrophilic nitration HNO₃/H₂SO₄Limited reactivity due to steric hindrance from sulfonyl group

Example Reduction Pathway
NO2H2/Pd CNH2\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{NH}_2
This reduction is critical for generating bioactive amine intermediates .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation, acylation, and ring-opening reactions.

Key Reactions

Reaction TypeReagents/ConditionsProducts/OutcomesSources
N-Alkylation Alkyl halides (e.g., CH₃I) in DMFQuaternary ammonium derivatives
Acylation Acetyl chloride, pyridineAcetylated piperidine derivatives

Carboxamide Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions.

Key Reactions

Reaction TypeReagents/ConditionsProducts/OutcomesSources
Acid hydrolysis HCl (6M), refluxCarboxylic acid (–COOH)
Base hydrolysis NaOH (aq.), ΔSodium carboxylate
Condensation CDI/DMAP, aminesAmide bond formation for hybrid molecules

Multicomponent Reactions

The compound serves as a scaffold in multicomponent reactions for generating pharmacologically active hybrids.

Stability Under Oxidative Conditions

The nitro and sulfonyl groups confer resistance to oxidation, but the piperidine ring may degrade under harsh conditions.

Oxidizing AgentConditionsOutcomeSources
KMnO₄Acidic, ΔPartial oxidation of piperidine ring
H₂O₂Neutral, RTNo significant degradation

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₆N₂O₆S
  • Molecular Weight : 304.35 g/mol
  • CAS Number : 951624-87-6

The structure features a piperidine ring substituted with a sulfonyl group and a carboxamide moiety, which is essential for its biological activity.

Antihypertensive Agents

Research indicates that derivatives of piperidine compounds, including 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide, exhibit antihypertensive properties. These compounds function by modulating the renin-angiotensin system, leading to vasodilation and reduced blood pressure. A study highlighted the synthesis of various piperidine derivatives, demonstrating their efficacy in lowering hypertension in animal models .

Neuropharmacology

The compound has shown promise in the field of neuropharmacology, particularly as a potential treatment for cognitive disorders. Its mechanism involves selective inhibition of specific receptors, thereby enhancing neurotransmitter activity in the brain. For instance, compounds with similar structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, contributing to improved cognitive function .

Anticancer Activity

Recent investigations have explored the anticancer potential of sulfonamide derivatives, including this compound. The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines .

Case Study 1: Antihypertensive Efficacy

A study published in The Journal of Pharmacology evaluated the antihypertensive effects of several piperidine derivatives. The findings suggested that compounds similar to this compound exhibited significant reductions in systolic blood pressure in hypertensive rats when administered orally .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The study reported that the compound could enhance neuronal survival rates by modulating oxidative stress markers and promoting antioxidant activity .

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents Biological Activity Key Features Reference
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide 2-Methyl-5-nitrophenyl sulfonyl; 4-carboxamide Not reported (inference: potential enzyme inhibition or receptor modulation) Nitro group enhances electron withdrawal; carboxamide for H-bonding
(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(1-phenylethyl)piperidine-4-carboxamide (7g) Indazole sulfonyl; ethyl and phenylethyl carboxamide substituents M5 mAChR Positive Allosteric Modulator (PAM) High potency (EC₅₀ ~10 nM); lipophilic phenylethyl enhances CNS penetration
VU6007438 Indazole sulfonyl; dihydroindenyl and deuterated ethyl groups Pan-Gαq/11 mAChR PAM Deuterated ethyl improves metabolic stability; enhances ACh cooperativity
N-[3-(dimethylamino)propyl]piperidine-4-carboxamide Dimethylaminopropyl carboxamide; no sulfonyl group Unreported (likely non-receptor targeting) Polar dimethylamino group may limit membrane permeability
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 2-carboxylic acid; same sulfonyl group Unreported (inference: different binding profile due to carboxylate vs. carboxamide) Carboxylate may confer ionic interactions; positional isomerism alters activity
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalene and fluorobenzyl substituents SARS-CoV-2 inhibition (projected) Bulky naphthalene enhances hydrophobic interactions

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Group Variations :

    • The 2-methyl-5-nitrophenyl sulfonyl group in the target compound contrasts with indazole sulfonyl groups in M5 PAMs (e.g., compound 7g). Indazole’s aromatic heterocycle may favor π-π stacking in receptor pockets, while the nitro group in the target compound could enhance electrophilic interactions .
    • Replacement of sulfonyl with carboxylate (as in the 2-carboxylic acid analog) eliminates sulfonamide-mediated hydrogen bonding, likely reducing receptor affinity .
  • Carboxamide Substituents :

    • Bulky groups (e.g., phenylethyl in 7g or naphthalene in SARS-CoV-2 inhibitors) increase lipophilicity, aiding blood-brain barrier penetration or hydrophobic binding pocket engagement .
    • Deuterated ethyl groups (VU6007438) demonstrate strategic modifications for metabolic stability without altering receptor affinity .
  • Positional Isomerism :

    • The 4-carboxamide vs. 2-carboxylic acid analogs highlight the importance of functional group placement. Carboxamide at position 4 may better align with active-site residues in enzymes or receptors compared to carboxylate at position 2 .

Biological Activity

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide is a synthetic compound belonging to the class of sulfonyl piperidine derivatives. Its unique structure, featuring a piperidine ring with a carboxamide and sulfonyl group, positions it as a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C12_{12}H16_{16}N2_2O4_4S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 946201-24-7

Biological Activity Overview

This compound has been studied for various biological activities:

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency:

Compound Bacterial Strain MIC (μg/mL)
This compoundStaphylococcus aureus3.12 - 12.5
Escherichia coli6.25 - 25

The compound's mechanism involves bioreduction of the nitro group to form reactive intermediates that can interact with bacterial cell components, leading to cell death .

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma). Key findings include:

Cell Line IC50_{50} (μM)
HeLa0.70
U2OS0.69

These results suggest that the compound may serve as a lead in developing new anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
  • Biofilm Disruption : It inhibits biofilm formation in pathogenic bacteria, enhancing its effectiveness against infections .

Comparative Analysis

When compared to other sulfonyl piperidine derivatives, such as 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, this compound exhibits distinct biological properties due to its specific substitution pattern:

Compound Activity Type Notable Features
This compoundAntimicrobial & AnticancerStronger activity against specific pathogens
1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acidModerate AntimicrobialLacks anticancer efficacy

Case Studies

A case study involving the synthesis and evaluation of related piperidine derivatives demonstrated that modifications in the sulfonamide group significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved penetration in bacterial membranes, leading to increased antimicrobial potency .

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